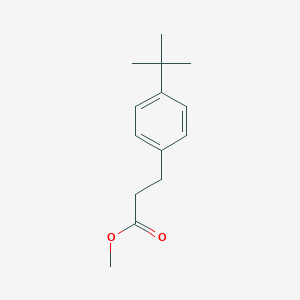

Methyl 3-(4-tert-butylphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-tert-butylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDVUHKLZDHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622582 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-99-0 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-tert-butylphenyl)propanoate

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-(4-tert-butylphenyl)propanoate. Designed for researchers and professionals in organic synthesis and drug development, this document details the compound's structure, physicochemical characteristics, and spectroscopic profile. A detailed, field-proven protocol for its synthesis via Fischer esterification is presented, complete with mechanistic insights. The guide also covers its applications as a synthesis intermediate and outlines essential safety and handling protocols.

Chemical Identity and Structure

This compound is a carboxylic acid ester characterized by a phenylpropanoate core structure with a tert-butyl group at the para position of the benzene ring. This substitution pattern significantly influences its physical properties, such as solubility and boiling point, and its behavior in chemical reactions.

The unambiguous identification of this compound is critical for experimental reproducibility. Key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem[1] |

| Molecular Weight | 220.31 g/mol | PubChem[1] |

| CAS Number | Data Not Available | N/A |

| Canonical SMILES | CCC(=O)OC1=CC=C(C=C1)C(C)(C)C | N/A |

Note: A definitive CAS Registry Number for this specific ester was not found in the referenced databases. Researchers should rely on spectroscopic data for positive identification.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The bulky, nonpolar tert-butyl group and the ester functionality give it moderate polarity, making it soluble in a wide range of organic solvents. Experimental data for this specific compound is not widely published; therefore, properties are largely based on calculations and comparison with analogous structures.

| Property | Value | Notes |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | N/A |

| Boiling Point | Data Not Available | Expected to be >250 °C at atmospheric pressure. |

| Melting Point | Data Not Available | N/A |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, and other common organic solvents. Sparingly soluble in water. | N/A |

Synthesis and Reaction Mechanism

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid.

Reaction Scheme: C₁₃H₁₈O₂ (3-(4-tert-butylphenyl)propanoic acid) + CH₃OH (Methanol) ⇌ C₁₄H₂₀O₂ (this compound) + H₂O

The Fischer esterification is an acid-catalyzed acyl substitution reaction.[2] The mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium toward the product side, a large excess of the alcohol (methanol) is used, and/or the water byproduct is removed as it forms.

This protocol describes the synthesis of this compound from 3-(4-tert-butylphenyl)propanoic acid (CAS 1208-64-6).[1]

Materials and Reagents:

-

3-(4-tert-butylphenyl)propanoic acid (1.0 eq)

-

Anhydrous Methanol (20-fold molar excess)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-tert-butylphenyl)propanoic acid.

-

Add a 20-fold molar excess of anhydrous methanol. The methanol acts as both a reagent and the solvent.

-

Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring mixture.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Fischer Esterification workflow for this compound.

Spectroscopic Analysis (Predicted)

The proton NMR spectrum is expected to show five distinct signals:

-

δ ~ 7.30 ppm (d, 2H): Two aromatic protons ortho to the propanoate group (AA'BB' system).

-

δ ~ 7.15 ppm (d, 2H): Two aromatic protons ortho to the tert-butyl group (AA'BB' system).

-

δ ~ 3.67 ppm (s, 3H): The three protons of the methyl ester group (-OCH₃).

-

δ ~ 2.95 ppm (t, 2H): The two benzylic protons (-CH₂-Ar), split into a triplet by the adjacent methylene group.

-

δ ~ 2.65 ppm (t, 2H): The two methylene protons adjacent to the carbonyl group (-CH₂-CO), split into a triplet by the benzylic methylene group.

-

δ ~ 1.31 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

The carbon-13 NMR spectrum is expected to display nine unique signals corresponding to the different carbon environments:

-

δ ~ 173 ppm: The carbonyl carbon of the ester group.

-

δ ~ 149 ppm: The aromatic carbon bearing the tert-butyl group.

-

δ ~ 138 ppm: The aromatic carbon bearing the propanoate side chain.

-

δ ~ 128 ppm: The aromatic carbons ortho to the propanoate group.

-

δ ~ 125 ppm: The aromatic carbons ortho to the tert-butyl group.

-

δ ~ 52 ppm: The methyl carbon of the ester group (-OCH₃).

-

δ ~ 36 ppm: The methylene carbon adjacent to the carbonyl group (-CH₂-CO).

-

δ ~ 34 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~ 31 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~ 30 ppm: The benzylic methylene carbon (-CH₂-Ar).

The IR spectrum provides key information about the functional groups present in the molecule.

-

~2960 cm⁻¹ (strong): C-H stretching from the alkyl groups (tert-butyl and ethyl chain).

-

~1740 cm⁻¹ (very strong): C=O stretching of the ester carbonyl group. This is a highly characteristic peak.

-

~1610, 1515 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1250-1100 cm⁻¹ (strong): C-O stretching vibrations associated with the ester linkage.

In electron ionization (EI) mass spectrometry, the following fragments would be expected:

-

m/z = 220: The molecular ion (M⁺) peak, corresponding to the molecular weight of the compound.

-

m/z = 205: Loss of a methyl group ([M-15]⁺).

-

m/z = 189: Loss of a methoxy group ([M-31]⁺).

-

m/z = 161: Loss of the carboxy methyl group ([M-59]⁺).

-

m/z = 117: Cleavage at the benzylic position, forming the tert-butylbenzyl cation.

-

m/z = 57: The tert-butyl cation, which is often a very stable and abundant fragment.

Applications and Significance

This compound is not a widely commercialized end-product but serves as a valuable intermediate in organic synthesis. Its structure is relevant in the development of:

-

Pharmaceuticals: The tert-butylphenyl moiety is present in various biologically active molecules. This ester can be a precursor for more complex drug candidates.

-

Fragrances and Flavors: Phenylpropanoid derivatives are common in the fragrance industry.

-

Material Science: While the title compound itself is not a primary antioxidant, it is structurally related to phenolic antioxidants like Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which is used as a polymer stabilizer.

Safety and Handling

-

Hazard Classification (Inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Santa Cruz Biotechnology. Methyl 3-[3,5-di(tert-butyl)-4- hydroxyphenyl]-propanoate Safety Data Sheet.

-

PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information.

-

The Good Scents Company. methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5.

-

Sigma-Aldrich. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5.

-

TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.

-

BenchChem. Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Fischer Esterification.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-(4-tert-Butylphenyl)propionaldehyde.

-

PubChem. 3-(4-tert-Butylphenyl)propanoic acid. National Center for Biotechnology Information.

-

Fisher Scientific. 3-(4-tert-Butylphenyl)propionic acid, 97%.

-

TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5.

-

ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5.

-

TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate 6386-38-5.

-

PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. National Center for Biotechnology Information.

-

ChemScene. 3-(4-(tert-Butyl)phenyl)propanoic acid | 1208-64-6.

-

Wikipedia. Fischer–Speier esterification.

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

An In-depth Technical Guide to Methyl 3-(4-tert-butylphenyl)propanoate: CAS Number Lookup and Analysis

A comprehensive investigation into the chemical identity, properties, and synthesis of Methyl 3-(4-tert-butylphenyl)propanoate, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Uncharted Chemical Space

In the vast landscape of chemical compounds, while many are well-documented and readily available, others remain in the realm of theoretical or novel molecules with sparse public information. This guide addresses a specific case in point: the quest for a definitive Chemical Abstracts Service (CAS) number and associated technical data for This compound .

Part 1: The Search for a Definitive CAS Number

An exhaustive search of prominent chemical databases and scientific literature was undertaken to identify the CAS number for "this compound". This investigation consistently led to a notable finding: the absence of a specific CAS number for this exact chemical structure.

The search results frequently directed to structurally related but distinct compounds, highlighting the importance of precise nomenclature in chemical identification. The most common near-matches included:

-

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5)

-

Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate (CAS: 6386-39-6)

The key structural differences in these related compounds—the presence of a hydroxyl group and additional alkyl substituents on the phenyl ring—fundamentally alter their chemical and physical properties, as well as their biological activity.

The lack of a dedicated CAS number for this compound suggests that it is not a registered substance in the CAS REGISTRY®, the most comprehensive collection of disclosed chemical substance information. This implies that the compound has not been:

-

Reported in the scientific literature.

-

Listed in patent filings.

-

Included in chemical supplier catalogs.

-

Identified in regulatory substance lists.

Part 2: Physicochemical Properties and Data Analysis

In the absence of experimental data for the target compound, a comparative analysis with structurally similar molecules for which information is available can offer some predictive insights. However, it is crucial to underscore that these are extrapolations and not substitutes for empirical data.

| Property | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5) | Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate (CAS: 6386-39-6) |

| Molecular Formula | C18H28O3 | C15H22O3 |

| Molecular Weight | 292.41 g/mol | 250.34 g/mol |

Data sourced from publicly available safety data sheets and chemical databases.

The addition of a hydroxyl group and the number and position of tert-butyl groups significantly influence properties such as polarity, solubility, melting point, and boiling point. Therefore, any estimation of the properties of this compound would be highly speculative.

Part 3: Synthesis Considerations

While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. A common approach to synthesizing such a propanoate ester would be the Fischer-Speier esterification of the corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via Fischer-Speier esterification.

Step-by-Step Conceptual Protocol:

-

Reactant Preparation: The starting material, 3-(4-tert-butylphenyl)propanoic acid, would be dissolved in an excess of methanol. Methanol serves as both a reactant and the solvent.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would be added to the solution to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack.

-

Reaction: The mixture would be heated to reflux to drive the equilibrium towards the formation of the ester. The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture would be cooled, and the excess methanol and acid catalyst would be removed. This typically involves neutralization with a weak base and extraction of the product into an organic solvent.

-

Purification: The crude product would then be purified, for example, by column chromatography or distillation, to yield the final this compound.

It is imperative to note that this is a theoretical protocol. The actual reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

Conclusion: A Call for Further Research

The investigation into "this compound" underscores a critical aspect of scientific research: the clear and precise identification of chemical substances. The absence of a registered CAS number for this compound indicates that it is a novel or uncharacterized molecule.

For researchers and drug development professionals interested in this specific structure, the path forward would involve:

-

De novo Synthesis and Characterization: The first step would be to synthesize the compound based on a conceptual route, such as the one outlined above. Following synthesis, comprehensive analytical characterization using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm the structure and purity.

-

CAS Registry Submission: Once the compound is synthesized and its structure unequivocally confirmed, the data can be submitted to the Chemical Abstracts Service for the assignment of a new CAS number. This would formally introduce the compound into the global chemical information network.

-

Biological and Physicochemical Evaluation: With a confirmed pure sample, its physicochemical properties and biological activities could then be systematically investigated.

This technical guide serves not as a definitive repository of information on this compound, but rather as a detailed account of the current void of knowledge and a roadmap for future research into this uncharted area of chemical space.

References

Due to the lack of specific literature on "this compound," a conventional reference list is not applicable. The information presented is based on a comprehensive search of major chemical databases, including but not limited to:

- CAS REGISTRY®

- PubChem

- ChemSpider

- Commercial supplier databases (e.g., MilliporeSigma, TCI Chemicals)

The synthesis protocol is based on established principles of organic chemistry. For foundational knowledge on Fischer-Speier esterification, readers are directed to standard organic chemistry textbooks.

An In-depth Technical Guide to the Molecular Structure of Methyl 3-(4-tert-butylphenyl)propanoate

Introduction: Situating Methyl 3-(4-tert-butylphenyl)propanoate in Modern Chemistry

This compound is a substituted aromatic ester with a molecular structure that lends itself to a variety of applications, from a building block in organic synthesis to a component in materials science. The presence of the bulky tert-butyl group on the phenyl ring significantly influences its steric and electronic properties, often enhancing solubility in organic solvents and providing stability against metabolic degradation in drug discovery contexts. The propanoate side chain offers a versatile handle for further chemical modifications. This guide provides a comprehensive overview of its synthesis, structural characterization, and physicochemical properties, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Strategic Synthesis: A Two-Pronged Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-stage process. This involves an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a Clemmensen reduction and concluded with a Fischer esterification. This synthetic route is favored for its reliability and scalability.

Stage 1: Friedel-Crafts Acylation of tert-Butylbenzene with Succinic Anhydride

The journey begins with the electrophilic aromatic substitution of tert-butylbenzene with succinic anhydride. This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly electrophilic acylium ion.[1] The tert-butyl group, being an ortho-, para-director, guides the acylation to the para position due to steric hindrance at the ortho positions.[2]

The Underlying Mechanism of Friedel-Crafts Acylation

The mechanism of this reaction is a classic example of electrophilic aromatic substitution.[3][4] The aluminum chloride coordinates with one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form an acylium ion. This potent electrophile is then attacked by the electron-rich pi-system of the tert-butylbenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Finally, deprotonation of this intermediate by the [AlCl₃(OH)]⁻ complex restores the aromaticity of the ring and yields the keto-acid product, 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol

Materials:

-

tert-Butylbenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Zinc amalgam (Zn(Hg))

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

Part A: Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tert-butylbenzene (1.0 eq) and dry dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride (2.2 eq) in portions to the stirred solution.

-

In the dropping funnel, dissolve succinic anhydride (1.1 eq) in dry dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude 4-(4-tert-butylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Part B: Synthesis of 3-(4-tert-butylphenyl)propanoic acid

-

In a round-bottom flask, place the 4-(4-tert-butylphenyl)-4-oxobutanoic acid (1.0 eq), zinc amalgam (4.0 eq), concentrated hydrochloric acid, and water.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

-

Evaporate the solvent to obtain 3-(4-tert-butylphenyl)propanoic acid.

Part C: Synthesis of this compound

-

To a solution of 3-(4-tert-butylphenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). [5]2. Heat the reaction mixture to reflux for 4-6 hours. [6]3. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic and Physical Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol [7] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Density | Not available |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Aromatic protons ortho to the alkyl chain |

| ~7.15 | d | 2H | Aromatic protons meta to the alkyl chain |

| ~3.65 | s | 3H | Methyl ester protons (-OCH₃) |

| ~2.90 | t | 2H | Methylene protons adjacent to the aromatic ring (-CH₂-Ar) |

| ~2.60 | t | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-CO) |

| ~1.30 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Carbonyl carbon (-C=O) |

| ~149 | Aromatic carbon attached to the tert-butyl group |

| ~138 | Aromatic carbon attached to the propanoate chain |

| ~128 | Aromatic carbons ortho to the alkyl chain |

| ~125 | Aromatic carbons meta to the alkyl chain |

| ~51 | Methyl ester carbon (-OCH₃) |

| ~35 | Methylene carbon adjacent to the carbonyl group (-CH₂-CO) |

| ~34 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| ~31 | Methyl carbons of the tert-butyl group (-C(CH₃)₃) |

| ~30 | Methylene carbon adjacent to the aromatic ring (-CH₂-Ar) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. [8][9]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~2960 | C-H stretch | Aliphatic (tert-butyl and methylene) |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1250, ~1170 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 220 | Molecular ion [M]⁺ |

| 205 | Loss of a methyl group [M - CH₃]⁺ |

| 189 | Loss of a methoxy group [M - OCH₃]⁺ |

| 163 | McLafferty rearrangement fragment |

| 147 | Loss of the propanoate side chain |

| 131 | [tert-butylbenzyl]⁺ cation |

| 57 | [tert-butyl]⁺ cation (base peak) |

References

-

PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

- Supporting Information for [Article Title]. [Journal Name]. [Year], [Volume], [Page].

-

Organic Syntheses Procedure. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

PubChem. Tert-butyl 3-(4-tert-butylphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. [Link]

-

Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). [Link]

-

PrepChem. Synthesis of tert-butyl propanoate. [Link]

-

University of Colorado Boulder. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... [Link]

- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

-

ResearchGate. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

-

ResearchGate. Characterization of Various Analytes Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry and 2-[(2 E )-3-(4- tert -Butylphenyl)-2-methylprop-2- enylidene]malononitrile Matrix. [Link]

- Google Patents. EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

PubChem. Tert-butyl 3-(4-bromo-3-methylphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Åbo Akademi University Research Portal. Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. [Link]

-

ResearchGate. Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

-

NIST WebBook. 1-Butanol, 3-methyl-, propanoate. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

ResearchGate. Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

FooDB. Showing Compound 3-Methylbutyl propanoate (FDB012450). [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cerritos.edu [cerritos.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of Methyl 3-(4-tert-butylphenyl)propanoate: An In-depth Technical Guide

Introduction

Methyl 3-(4-tert-butylphenyl)propanoate is an aromatic ester with applications in various fields of chemical research, including as a building block in organic synthesis and potentially in the development of novel materials and pharmaceuticals. Accurate structural elucidation and purity assessment of this compound are paramount for its reliable use. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the principles and interpretation of key analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar molecules.

Synthesis Pathway Overview

A common and efficient method for the synthesis of this compound is the Fischer esterification of 3-(4-tert-butylphenyl)propanoic acid. This reaction typically involves refluxing the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Alternatively, the ester can be prepared by reacting 3-(4-tert-butylphenyl)propanoic acid with a methylating agent, such as diazomethane or methyl iodide in the presence of a base. However, the Fischer esterification is often preferred for its simplicity and cost-effectiveness.

Caption: Molecular structure with proton environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental Protocol (Typical):

-

Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets.

-

A standard operating frequency is 100 or 125 MHz.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.5 | C=O |

| ~ 149.0 | Ar-C (ipso to -C(CH₃)₃) |

| ~ 138.0 | Ar-C (ipso to -CH₂CH₂COOCH₃) |

| ~ 128.2 | Ar-CH (ortho to -C(CH₃)₃) |

| ~ 125.5 | Ar-CH (meta to -C(CH₃)₃) |

| ~ 51.6 | -OCH₃ |

| ~ 35.8 | -CH₂-COO- |

| ~ 34.4 | Ar-C(CH₃)₃ |

| ~ 31.4 | -CH₂-Ar |

| ~ 30.5 | -C(CH₃)₃ |

Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum should display ten signals, corresponding to the ten unique carbon environments in the molecule:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around 173.5 ppm.

-

Aromatic Carbons: The four different types of aromatic carbons are expected to resonate in the range of 125-150 ppm. The quaternary carbons (ipso-carbons) will have different chemical shifts from the protonated carbons. The carbon attached to the tert-butyl group is predicted around 149.0 ppm, and the one attached to the propanoate chain around 138.0 ppm. The two sets of equivalent aromatic CH carbons are expected at approximately 128.2 ppm and 125.5 ppm.

-

Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) is predicted to appear at about 51.6 ppm.

-

Aliphatic Carbons: The two methylene carbons are expected at ~35.8 ppm (-CH₂-COO-) and ~30.5 ppm (-CH₂-Ar). The quaternary carbon of the tert-butyl group is predicted around 34.4 ppm, and the three equivalent methyl carbons of the tert-butyl group are expected at approximately 31.4 ppm.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol (Typical):

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

The spectrum is recorded using an FTIR spectrometer.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3050 | Aromatic C-H stretch | Medium-Weak |

| ~ 2960 | Aliphatic C-H stretch | Strong |

| ~ 1735 | C=O stretch (ester) | Strong |

| ~ 1610, 1515 | Aromatic C=C stretch | Medium |

| ~ 1250, 1170 | C-O stretch (ester) | Strong |

| ~ 830 | para-disubstituted C-H bend | Strong |

Interpretation:

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl, methylene, and tert-butyl groups will be observed as strong absorptions just below 3000 cm⁻¹.

-

Carbonyl Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic signal for the C=O stretch of the ester functional group. [1]* Aromatic C=C Stretching: The presence of the benzene ring will give rise to medium intensity absorptions in the 1610-1500 cm⁻¹ region.

-

C-O Stretching: The ester C-O stretching vibrations are expected to produce two strong bands in the 1300-1100 cm⁻¹ region. [2]* Out-of-Plane Bending: A strong band around 830 cm⁻¹ is indicative of a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol (Typical):

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or gas chromatography).

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern (Electron Ionization):

The molecular formula of this compound is C₁₅H₂₂O₂. The molecular weight is 234.34 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 234.

Major Expected Fragments:

| m/z | Fragment |

| 234 | [M]⁺ |

| 219 | [M - CH₃]⁺ |

| 177 | [M - C₄H₉]⁺ |

| 147 | [C₁₀H₁₁O]⁺ |

| 131 | [C₁₀H₁₁]⁺ |

| 117 | [C₉H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

Upon electron ionization, the molecular ion will undergo fragmentation. Common fragmentation pathways for aromatic esters include:

-

Loss of a Methyl Group: Cleavage of the tert-butyl group can lead to the loss of a methyl radical, resulting in a fragment at m/z = 219.

-

Loss of the tert-Butyl Group: The most prominent fragmentation is often the loss of the stable tert-butyl radical, leading to a significant peak at m/z = 177.

-

McLafferty Rearrangement: While less common for aromatic esters without a gamma-hydrogen on the alkyl chain of the ester, other rearrangements can occur.

-

Benzylic Cleavage: Cleavage of the bond between the two methylene groups can lead to the formation of a stable benzylic cation.

-

Formation of the tert-Butyl Cation: The tert-butyl cation ([C₄H₉]⁺) is very stable and is expected to be a major peak at m/z = 57. [3]

Caption: A possible fragmentation pathway for this compound.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide are consistent with the proposed structure and serve as a valuable reference for researchers working with this compound. The characteristic signals in each spectrum, from the distinct aromatic proton pattern in the ¹H NMR to the strong carbonyl stretch in the IR, and the predictable fragmentation in the mass spectrum, collectively form a unique spectroscopic fingerprint for this molecule. This guide underscores the importance of a multi-technique approach for the rigorous structural elucidation of organic compounds.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-(4-tert-butylphenyl)propanoate

Abstract

Methyl 3-(4-tert-butylphenyl)propanoate is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring a substituted aromatic ring coupled to a propanoate chain, necessitates a strategic approach to its synthesis. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection and rationale of starting materials. We will explore several convergent strategies, including the Heck reaction, synthesis via the precursor 3-(4-tert-butylphenyl)propanoic acid, and the hydrogenation of unsaturated intermediates. Each section will provide a detailed examination of the underlying reaction mechanisms, experimental protocols, and comparative data to inform researchers and drug development professionals in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. This compound serves as a valuable building block, and its efficient synthesis is of considerable interest. The choice of starting materials is a critical decision that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthetic route. This guide will dissect the most prominent and practical approaches to the synthesis of this target molecule, providing a robust framework for laboratory-scale and potential scale-up operations.

Synthetic Strategy I: Direct Arylation via the Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[1][2] This approach offers a direct and convergent route to the unsaturated precursor of the target molecule, or in some variations, directly to a saturated analogue.

Mechanistic Rationale

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[3] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst.[4]

Starting Materials

-

Aryl Halide: 4-tert-butyl-iodobenzene or 4-tert-butyl-bromobenzene. Iodides are generally more reactive than bromides.

-

Alkene: Methyl acrylate.

-

Catalyst: A palladium source such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

-

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.

-

Base: An organic or inorganic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[5]

Experimental Protocol: Synthesis of Methyl 3-(4-tert-butylphenyl)acrylate

-

To a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butyl-iodobenzene (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add triethylamine (2.0 eq) as the base.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 3-(4-tert-butylphenyl)acrylate.

Subsequent Reduction

The resulting unsaturated ester, methyl 3-(4-tert-butylphenyl)acrylate, can then be hydrogenated to the target molecule.

-

Dissolve methyl 3-(4-tert-butylphenyl)acrylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Workflow Diagram

Caption: Heck reaction followed by hydrogenation.

Synthetic Strategy II: Synthesis via 3-(4-tert-butylphenyl)propanoic Acid

A highly reliable and versatile approach involves the synthesis of the corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid, followed by its esterification. This strategy allows for the purification of the intermediate acid, which can lead to a higher purity final product.

Synthesis of 3-(4-tert-butylphenyl)propanoic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon chain extension of carboxylic acids.[6][7]

-

Starting Material: 4-tert-butylphenylacetic acid.

Mechanistic Overview: The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst to form a ketene, which is then hydrolyzed to the homologous carboxylic acid.[6]

Experimental Protocol:

-

Acid Chloride Formation: Treat 4-tert-butylphenylacetic acid (1.0 eq) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent to form 4-tert-butylphenylacetyl chloride.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether and add a solution of diazomethane (CH₂N₂) at 0 °C. Caution: Diazomethane is toxic and explosive.

-

Wolff Rearrangement: Treat the resulting diazoketone with a silver(I) oxide (Ag₂O) catalyst in the presence of water to induce the rearrangement and hydrolysis, yielding 3-(4-tert-butylphenyl)propanoic acid.

-

Starting Material: 4-tert-butylbenzaldehyde.

a) Via Reformatsky Reaction:

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[8][9]

Experimental Protocol:

-

Activate zinc dust with a small amount of iodine or by washing with dilute HCl.

-

In a reaction vessel, add the activated zinc and a solution of 4-tert-butylbenzaldehyde (1.0 eq) and methyl bromoacetate (1.2 eq) in an anhydrous solvent like THF or toluene.

-

Heat the mixture to initiate the reaction.

-

After the reaction is complete, quench with an acidic aqueous solution.

-

The resulting β-hydroxy ester can be dehydrated and then hydrogenated to yield the target carboxylic acid after hydrolysis of the ester.

b) Via Knoevenagel or Perkin Condensation followed by Reduction:

These condensation reactions can be used to form 4-tert-butylcinnamic acid, which is then hydrogenated.

Experimental Protocol (Knoevenagel Condensation):

-

React 4-tert-butylbenzaldehyde (1.0 eq) with malonic acid (1.1 eq) in the presence of a base like pyridine or piperidine.[10]

-

Heat the reaction mixture to induce condensation and decarboxylation, yielding 4-tert-butylcinnamic acid.

-

Hydrogenate the 4-tert-butylcinnamic acid using a catalyst such as Pd/C in a suitable solvent to obtain 3-(4-tert-butylphenyl)propanoic acid.

Esterification of 3-(4-tert-butylphenyl)propanoic Acid

The Fischer esterification is a standard and effective method for converting carboxylic acids to esters.[11][12]

-

Starting Material: 3-(4-tert-butylphenyl)propanoic acid.

Mechanistic Rationale: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (methanol). A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester.[11]

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask, dissolve 3-(4-tert-butylphenyl)propanoic acid (1.0 eq) in a large excess of methanol, which acts as both the solvent and the reagent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Workflow Diagram

Caption: Synthesis via the intermediate carboxylic acid.

Comparative Analysis of Synthetic Routes

| Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| Heck Reaction | 4-tert-butyl-iodobenzene, Methyl acrylate | Heck coupling, Hydrogenation | Convergent, direct C-C bond formation. | Use of expensive palladium catalysts, potential for side reactions. |

| Arndt-Eistert | 4-tert-butylphenylacetic acid | Acid chloride formation, Diazoketone synthesis, Wolff rearrangement, Esterification | Well-established for homologation. | Use of highly toxic and explosive diazomethane. |

| Reformatsky | 4-tert-butylbenzaldehyde, Methyl bromoacetate | Reformatsky reaction, Dehydration, Hydrogenation, Esterification | Milder than Grignard reagents. | Multi-step, requires activated zinc. |

| Knoevenagel | 4-tert-butylbenzaldehyde, Malonic acid | Knoevenagel condensation, Hydrogenation, Esterification | Readily available starting materials. | Multi-step process. |

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and challenges. The direct approach via the Heck reaction is elegant and convergent but relies on palladium catalysis. The route involving the synthesis of the intermediate 3-(4-tert-butylphenyl)propanoic acid offers greater flexibility and the potential for higher purity, with multiple options for the synthesis of the acid itself. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety considerations, particularly concerning the use of hazardous reagents like diazomethane. This guide provides the foundational knowledge for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

-

Cinnamic acid derivatives: An ERA - The Pharma Innovation. (2019). The Pharma Innovation Journal. [Link]

-

Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. (n.d.). ResearchGate. [Link]

-

Arndt–Eistert reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Reformatsky Reaction | NROChemistry. (n.d.). NROChemistry. [Link]

-

The Arndt-Eistert Reaction. (n.d.). Organic Reactions. [Link]

-

Heck reaction between iodobenzene and methyl acrylate. (n.d.). ResearchGate. [Link]

-

Arndt–Eistert reaction - Grokipedia. (n.d.). Grokipedia. [Link]

-

Reformatsky reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. [Link]

-

Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF. (n.d.). ResearchGate. [Link]

-

Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Heck Reaction—State of the Art - MDPI. (n.d.). MDPI. [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI. (n.d.). MDPI. [Link]

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (2000). PubMed. [Link]

-

Sonochemical Reformatsky Reaction Using Indium - SciSpace. (n.d.). SciSpace. [Link]

-

A Highly Active NiMoAl Catalyst Prepared by a Solvothermal Method for the Hydrogenation of Methyl Acrylate - MDPI. (2022). MDPI. [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018). PMC - NIH. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Organic Reactions: Esterification & Transesterification - Student Academic Success. (n.d.). Student Academic Success. [Link]

-

Esterification--Making Esters from Carboxylic Acids - YouTube. (2019). YouTube. [Link]

-

Efficient Esterification of Fatty Acids with Alcohols Catalyzed by Zr(SO4)2 · 4H2O Under Solvent-Free Condition | Request PDF. (n.d.). ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. monash.edu [monash.edu]

- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. A Highly Active NiMoAl Catalyst Prepared by a Solvothermal Method for the Hydrogenation of Methyl Acrylate [mdpi.com]

In-Depth Technical Guide: Theoretical Yield Calculation for the Synthesis of Methyl 3-(4-tert-butylphenyl)propanoate

Introduction: The Strategic Importance of Theoretical Yield

In the fields of chemical synthesis and drug development, the concept of theoretical yield represents the quantitative benchmark against which the efficiency of a chemical reaction is measured. It is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material.[1] The accurate calculation of theoretical yield is not merely an academic exercise; it is a critical component of process optimization, economic analysis, and scale-up feasibility studies. For researchers and drug development professionals, a firm grasp of this calculation allows for the critical evaluation of synthetic routes, the identification of process inefficiencies, and the strategic allocation of valuable resources.

This guide provides an in-depth, experience-driven walkthrough of the theoretical yield calculation for a specific target molecule: Methyl 3-(4-tert-butylphenyl)propanoate . To ground this calculation in a realistic and instructive context, we will use the palladium-catalyzed Mizoroki-Heck reaction as our model synthetic pathway.[2] This choice is deliberate, as the Heck reaction is a cornerstone of modern organic synthesis, and its components provide an excellent framework for discussing the core principles of stoichiometry and limiting reagents.[3][4]

The Synthetic Pathway: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene using a palladium catalyst and a base.[2][5] For our synthesis of this compound, we will react 4-tert-butyl-iodobenzene with methyl acrylate .

Reaction Scheme: (4-tert-butyl-iodobenzene) + (methyl acrylate) ---(Pd(OAc)₂, P(o-tolyl)₃, Et₃N)---> (this compound)

Mechanistic Considerations & Causality of Reagent Choice

Understanding the "why" behind each reagent is crucial for troubleshooting and optimizing a synthesis.

-

Palladium(II) Acetate (Pd(OAc)₂): This is a common and robust palladium(II) precatalyst. In the presence of a phosphine ligand and a base (like triethylamine), it is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[2][6]

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃): This phosphine ligand serves multiple roles. It stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black. Its steric bulk and electron-donating properties also modulate the reactivity of the catalyst, influencing the rate and efficiency of the key oxidative addition step.

-

Triethylamine (Et₃N): This organic base is essential for neutralizing the hydriodic acid (HI) that is generated as a byproduct of the reaction.[2] This neutralization is critical because it regenerates the active Pd(0) catalyst from the Pd(II)-hydride intermediate, thus allowing the catalytic cycle to continue.[4][6]

-

4-tert-butyl-iodobenzene: The choice of an iodide as the aryl halide is strategic. The Carbon-Iodine bond is weaker than C-Br or C-Cl bonds, making the initial, often rate-limiting, oxidative addition step faster and more efficient.[7]

-

Methyl Acrylate: As an alkene, methyl acrylate is "activated" by the electron-withdrawing ester group, which makes it an excellent substrate for the Heck reaction.[2]

The catalytic cycle, a foundational concept in organometallic chemistry, proceeds through several key steps: oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product.[4][6][8]

Experimental Protocol (Hypothetical)

To perform a valid theoretical yield calculation, we must first define the scale and quantities of our experiment. The following protocol is a representative procedure for a lab-scale Heck reaction.

Reagents and Materials

-

4-tert-butyl-iodobenzene (Ar-I)

-

Methyl acrylate (Alkene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene (Solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.056 g) and Tri(o-tolyl)phosphine (0.305 g).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (40 mL), 4-tert-butyl-iodobenzene (5.20 g), methyl acrylate (2.58 g, 2.70 mL), and triethylamine (4.20 mL).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.[7] Wash the pad with additional toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel to yield the final product.

Core Calculation: Determining Theoretical Yield

The calculation of theoretical yield is a logical, step-by-step process that hinges on identifying the limiting reagent .[9] The limiting reagent is the reactant that will be completely consumed first, thereby stopping the reaction and dictating the maximum amount of product that can be formed.

Step 1: Tabulate Reagent Data

A self-validating protocol begins with meticulous data organization. Summarizing all quantitative data in a structured table is the first step to preventing calculation errors.

| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Density (g/mL) | Moles (mol) |

| 4-tert-butyl-iodobenzene | C₁₀H₁₃I | 260.11[10] | 5.20 g | - | 0.0200 |

| Methyl Acrylate | C₄H₆O₂ | 86.09[11] | 2.58 g (2.70 mL) | 0.956[12] | 0.0300 |

| Triethylamine | C₆H₁₅N | 101.19 | 4.20 mL | 0.726 | 0.0301 |

| Product | C₁₄H₂₀O₂ | 220.31 [13] | - | - | - |

Note: Triethylamine is a base used in excess and is not part of the final product structure, so it is not considered for the limiting reagent calculation between the core reactants.

Step 2: Calculate Moles of Each Reactant

Using the formula: Moles = Mass (g) / Molar Mass ( g/mol )

-

Moles of 4-tert-butyl-iodobenzene: 5.20 g / 260.11 g/mol = 0.01999 mol (rounded to 0.0200 mol)

-

Moles of Methyl Acrylate: 2.58 g / 86.09 g/mol = 0.02997 mol (rounded to 0.0300 mol)

Step 3: Identify the Limiting Reagent

The balanced chemical equation for the Heck reaction shows a 1:1 stoichiometric ratio between the aryl halide and the alkene.

1 (C₁₀H₁₃I) + 1 (C₄H₆O₂) → 1 (C₁₄H₂₀O₂)

To identify the limiting reagent, we compare the calculated moles of our reactants.[9]

-

Moles of 4-tert-butyl-iodobenzene = 0.0200 mol

-

Moles of Methyl Acrylate = 0.0300 mol

Since we have fewer moles of 4-tert-butyl-iodobenzene, it is the limiting reagent . This means the reaction will stop once all 0.0200 moles of it have been consumed.

Step 4: Calculate the Theoretical Moles of Product

The 1:1 stoichiometry means that for every 1 mole of limiting reagent consumed, 1 mole of product is formed.

-

Maximum Moles of Product = Moles of Limiting Reagent

-

Maximum Moles of Product = 0.0200 mol

Step 5: Calculate the Theoretical Yield in Grams

Finally, we convert the theoretical moles of product into a mass using its molar mass.

Using the formula: Mass (g) = Moles (mol) x Molar Mass ( g/mol )

-

Theoretical Yield of this compound: 0.0200 mol x 220.31 g/mol = 4.406 g

Therefore, the maximum mass of pure product that can be obtained from this experiment is 4.41 grams .

Visualization of the Experimental Workflow

To ensure clarity and reproducibility, the experimental process can be visualized as a logical flow.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion and Field Perspective

The theoretical yield of 4.41 grams serves as the absolute maximum for this specific experimental setup. In practice, the actual yield (the mass of product physically isolated after purification) will always be lower due to factors such as incomplete reactions, side product formation, and physical losses during transfers, work-up, and purification.

The percent yield , calculated as (Actual Yield / Theoretical Yield) x 100%, is the ultimate metric of a reaction's efficiency. For drug development professionals, a consistently low percent yield, even with a high theoretical yield, signals a process that is not viable for scale-up and requires significant optimization. By mastering the calculation of theoretical yield, scientists can set realistic expectations, identify areas for process improvement, and ultimately accelerate the development of new chemical entities.

References

-

Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Heck Reaction Mechanism - BYJU'S Source: BYJU'S URL: [Link]

-

Title: Methyl methacrylate - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Methyl acrylate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Yield calculation Source: University of Calgary URL: [Link]

-

Title: How to calculate theoretical yield [ORGANIC CHEMISTRY LAB] - YouTube Source: YouTube URL: [Link]

-

Title: How do I determine the theoretical yield in an organic reaction? : r/OrganicChemistry Source: Reddit URL: [Link]

-

Title: How to Calculate Theoretical Yield: 12 Steps (with Pictures) - wikiHow Source: wikiHow URL: [Link]

-

Title: Theoretical Yield Calculator Source: Omni Calculator URL: [Link]

-

Title: Tert-butyl 3-hydroxy-3-(4-methylphenyl)propanoate | C14H20O3 - PubChem Source: PubChem URL: [Link]

-

Title: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem Source: PubChem URL: [Link]

-

Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem Source: PubChem URL: [Link]

-

Title: Methyl di-t-butyl hydroxyhydrocinnamate | C18H28O3 | CID 62603 - PubChem Source: PubChem URL: [Link]

-

Title: The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate Source: ResearchGate URL: [Link]

- Title: CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

-

Title: Heck Coupling | NROChemistry Source: NROChemistry URL: [Link]

Sources

- 1. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck Coupling | NROChemistry [nrochemistry.com]

- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl acrylate (MA) [longzechem.com]

- 12. Methyl acrylate | 96-33-3 [chemicalbook.com]

- 13. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(4-tert-butylphenyl)propanoate

Introduction

Methyl 3-(4-tert-butylphenyl)propanoate is an aromatic ester that serves as a valuable intermediate and building block in organic synthesis. Its structure, comprising a para-substituted tert-butyl group on a phenyl ring connected to a methyl propanoate chain, imparts specific solubility, reactivity, and steric characteristics. This guide provides a comprehensive overview of its physical and chemical properties, a detailed spectroscopic profile, and a robust protocol for its synthesis, designed for researchers and professionals in chemical and drug development.

Compound Identification and Structure

A clear identification of a chemical entity is foundational for any scientific investigation. This section outlines the key identifiers and structural representation of this compound.

-

IUPAC Name: this compound

-

Synonyms: Methyl 4-tert-butylbenzenepropanoate, Benzenepropanoic acid, 4-(1,1-dimethylethyl)-, methyl ester

-

Molecular Formula: C₁₄H₂₀O₂

-

Molecular Weight: 220.31 g/mol

The structure consists of a methyl ester of propanoic acid where the β-carbon is attached to the para-position of a tert-butyl-substituted benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the compound are critical for designing experimental conditions, including solvent selection, purification methods, and reaction temperature. While specific experimental data for this ester is not widely published, its properties can be reliably estimated based on its parent carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid (CAS No: 1208-64-6)[1], and general principles of esterification.

| Property | Value (Estimated/Calculated) | Basis of Estimation / Source |

| Molecular Formula | C₁₄H₂₀O₂ | Calculated |

| Molecular Weight | 220.31 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Esterification of a solid acid typically yields a liquid ester. |

| Boiling Point | > 250 °C | Expected to be higher than the parent acid's boiling point. |

| Density | ~0.9 - 1.0 g/cm³ | Typical for aromatic esters. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Insoluble in water. | The ester group and bulky alkyl substituent increase lipophilicity. |

| CAS Number | Not assigned or readily available. | - |

| Parent Acid M.W. | 206.28 g/mol | PubChem CID 4962173[1] |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are as follows:

-

δ ~ 7.2-7.4 ppm (d, 2H): Two aromatic protons ortho to the tert-butyl group.

-

δ ~ 7.1-7.2 ppm (d, 2H): Two aromatic protons meta to the tert-butyl group.

-

δ ~ 3.6-3.7 ppm (s, 3H): Three protons of the methyl ester (-OCH₃) group. This singlet is a key indicator of successful esterification.

-

δ ~ 2.9 ppm (t, 2H): Two protons on the benzylic carbon (-CH₂-Ar), appearing as a triplet due to coupling with the adjacent methylene group.

-

δ ~ 2.6 ppm (t, 2H): Two protons on the carbon alpha to the carbonyl (-CH₂-COO), appearing as a triplet.

-

δ ~ 1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of unique carbon environments. Expected chemical shifts (in ppm, relative to TMS in CDCl₃) include:

-

δ ~ 173-174 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~ 149-150 ppm: Aromatic carbon attached to the tert-butyl group.

-

δ ~ 138-140 ppm: Aromatic carbon attached to the propanoate side chain.

-

δ ~ 128 ppm: Aromatic CH carbons ortho to the side chain.

-

δ ~ 125-126 ppm: Aromatic CH carbons meta to the side chain.

-

δ ~ 51-52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~ 36-37 ppm: Carbon alpha to the carbonyl (-CH₂-COO).

-

δ ~ 34-35 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ 31-32 ppm: Methyl carbons of the tert-butyl group.

-

δ ~ 30-31 ppm: Benzylic carbon (-CH₂-Ar).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester functional group. This is the most characteristic peak and its appearance confirms the conversion from the carboxylic acid (which would show a broader C=O stretch around 1710 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹).

-

~2960 cm⁻¹ (strong): C-H stretching of the alkyl groups (tert-butyl and ethyl chain).

-

~1160-1250 cm⁻¹ (strong): C-O stretch of the ester.

Synthesis and Reactivity

Synthesis via Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction uses an excess of methanol to serve as both a reagent and solvent, driving the equilibrium toward the product.[2]

Caption: Workflow for the synthesis via Fischer Esterification.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-tert-butylphenyl)propanoic acid (1.0 eq.).

-

Reagent Addition: Add anhydrous methanol (10-20 eq.) to the flask. The excess methanol acts as the solvent and drives the reaction equilibrium.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq.).

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

-

Workup: After completion, cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure product.

Chemical Reactivity

The primary site of reactivity is the ester functional group. It is susceptible to base-catalyzed hydrolysis (saponification) to regenerate the parent carboxylate salt, or acid-catalyzed hydrolysis to yield the carboxylic acid. The bulky tert-butyl group provides steric hindrance that can influence the reactivity of the aromatic ring, but the ring itself can undergo electrophilic aromatic substitution under forcing conditions.

Safety and Handling

While specific toxicology data for this compound is not available, data from the closely related parent acid, 3-(4-tert-butylphenyl)-2-methylpropanoic acid, indicates potential hazards.[3] It is prudent to handle the ester with similar precautions.

-

Hazard Class: Assumed to be an irritant.

-

GHS Statements (extrapolated): May cause skin irritation, serious eye irritation, and respiratory irritation.

-